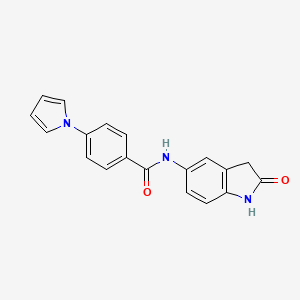

N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide

描述

N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 2-oxoindolin-5-yl substituent on the amide nitrogen and a 4-(1H-pyrrol-1-yl)phenyl group attached to the benzoyl moiety. The 2-oxindole scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

属性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18-12-14-11-15(5-8-17(14)21-18)20-19(24)13-3-6-16(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCYKECRMYFYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” typically involves the following steps:

Formation of the Indolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative, under reducing conditions.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a coupling reaction with a suitable pyrrole derivative.

Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

“N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” can undergo various chemical reactions, including:

Oxidation: The indolinone moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the indolinone ring can be reduced to form hydroxyindoline derivatives.

Substitution: The benzamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyindoline derivatives.

科学研究应用

Biological Activities

N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide exhibits a range of biological activities, making it a subject of interest in various fields:

Anticancer Activity

Research indicates that indolinone derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and interaction with specific receptors . This compound's structural elements may enhance its efficacy against different cancer types.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent, with studies evaluating its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives exhibiting significant inhibition zones against pathogens like Staphylococcus aureus highlight its therapeutic promise .

Anti-inflammatory Effects

This compound may modulate inflammatory responses, potentially leading to applications in treating inflammatory diseases . Its mechanism likely involves the inhibition of pro-inflammatory cytokines or pathways.

Industrial Applications

In addition to its biological relevance, this compound serves as a building block for synthesizing more complex molecules in chemical manufacturing. Its unique structure makes it valuable for developing new materials and intermediates in various industrial processes .

作用机制

The mechanism of action of “N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide” would depend on its specific biological target. Generally, indolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The pyrrole ring may also contribute to binding interactions with biological macromolecules.

相似化合物的比较

Table 1: Structural Analogs and Key Features

| Compound | Substituents | Heterocycles Present |

|---|---|---|

| N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide | 4-(pyrrolyl)phenyl | Pyrrole |

| N-(3-Bromo-4-methylphenyl)benzamide | 3-Bromo-4-methylphenyl | None |

| Target Compound | 2-oxoindolin-5-yl, pyrrolyl | Indolinone, Pyrrole |

生物活性

N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of growing interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indoline moiety and a pyrrole ring. The molecular formula is , with a molecular weight of approximately 242.29 g/mol. Its structural features contribute to its biological activities, particularly in targeting specific enzymes and receptors.

Protein Kinase Inhibition

Research indicates that derivatives of indoline compounds, including this compound, exhibit significant inhibitory effects on various protein kinases. These enzymes play crucial roles in cell signaling pathways associated with cell growth and proliferation. Inhibition of kinases such as Aurora-B and FLT3 has been linked to anti-cancer activity, making this compound a candidate for cancer therapy .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- In vitro Studies : The compound has shown efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.0585 |

| HeLa | 0.0692 |

These values suggest that the compound is significantly more effective than many existing chemotherapeutics.

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. Additionally, it may inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways .

Study on Indoline Derivatives

A comprehensive study highlighted the synthesis of various indoline derivatives, including this compound. The research focused on their biological activities as protein kinase inhibitors and their potential use in treating hyperproliferative diseases .

Comparative Analysis with Other Compounds

In a comparative analysis, this compound was found to be more effective than traditional chemotherapeutic agents like Camptothecin in specific assays .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential for clinical applications. Preliminary studies indicate that the compound exhibits low toxicity in normal cell lines compared to cancerous ones, suggesting a favorable therapeutic index .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide, and how can intermediates be validated?

- Answer : The synthesis typically involves coupling 2-oxoindoline derivatives with substituted benzamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC to link the indolinone and benzamide moieties .

- Pyrrole substitution : Introduce the 1H-pyrrol-1-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with appropriate boronates .

- Validation : Intermediate purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and FT-IR spectroscopy (e.g., amide C=O stretch at ~1650–1680 cm⁻¹) .

Q. How can the crystalline structure of this compound be resolved, and which software tools are suitable for refinement?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key parameters include:

- Data collection : Mo/Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Apply full-matrix least-squares methods and validate via R-factor convergence (<5%) .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Answer : Prioritize enzyme inhibition assays (e.g., PARP-1 or Smoothened [SMO] targets due to structural analogs):

- PARP-1 inhibition : Use a NAD⁺-dependent colorimetric assay with HeLa cell lysates .

- SMO inhibition : Employ Gli-luciferase reporter assays in Hedgehog pathway-activated cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency against PARP-1?

- Answer : Systematically modify substituents and analyze effects:

- Indolinone ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance π-stacking with PARP-1’s catalytic domain .

- Benzamide moiety : Replace pyrrole with bulkier heterocycles (e.g., imidazole) to probe steric effects.

- Data analysis : Corrogate IC₅₀ values (from dose-response curves) with molecular docking (AutoDock Vina) and electrostatic potential maps .

Q. What strategies resolve contradictions in biological data between enzyme inhibition and cellular efficacy?

- Answer : Discrepancies may arise from off-target effects or poor cellular permeability. Address via:

- Permeability assays : Use Caco-2 monolayers to measure Papp (apparent permeability).

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .

- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes + NADPH) .

Q. How can computational methods improve the design of derivatives with enhanced SMO inhibition?

- Answer : Combine molecular dynamics (MD) and free-energy perturbation (FEP):

- MD simulations : Simulate ligand binding to SMO’s transmembrane domain (GROMACS, 100 ns trajectories).

- FEP calculations : Predict ΔΔG for substituent modifications (e.g., pyrrole vs. pyrazole) .

Methodological Challenges & Solutions

Q. What analytical challenges arise in characterizing this compound’s stability, and how are they mitigated?

- Answer : Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。